rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis
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Overview
Description
rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis: is a chiral compound with significant interest in various scientific fields. This compound features a cyclohexane ring with an aminomethyl group and a hydroxyl group attached to it. The “rac” prefix indicates that it is a racemic mixture, containing equal amounts of both enantiomers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis typically involves the following steps:
Starting Material: The synthesis often begins with cyclohexanone.
Reductive Amination: Cyclohexanone undergoes reductive amination with formaldehyde and ammonia or an amine to introduce the aminomethyl group.
Hydrogenation: The intermediate product is then subjected to hydrogenation to reduce any double bonds and obtain the desired stereochemistry.
Industrial Production Methods
In industrial settings, the production of this compound may involve:
Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) to achieve high yields and selectivity.
Continuous Flow Reactors: Employing continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone or carboxylic acid using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to its corresponding amine or alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Cyclohexanone, cyclohexanecarboxylic acid
Reduction: Cyclohexylamine, cyclohexanol
Substitution: Various substituted cyclohexane derivatives
Scientific Research Applications
rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis involves its interaction with specific molecular targets:
Molecular Targets: The compound may bind to enzymes or receptors, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to neurotransmission, metabolism, or signal transduction.
Comparison with Similar Compounds
Similar Compounds
- (1R,3S)-3-(aminomethyl)cyclohexan-1-ol, trans
- (1S,3R)-3-(aminomethyl)cyclohexan-1-ol, cis
- (1S,3R)-3-(aminomethyl)cyclohexan-1-ol, trans
Uniqueness
rac-(1R,3S)-3-(aminomethyl)cyclohexan-1-ol, cis is unique due to its specific stereochemistry and the presence of both enantiomers in equal amounts. This racemic mixture can exhibit different biological and chemical properties compared to its individual enantiomers.
Properties
CAS No. |
874821-44-0 |
---|---|
Molecular Formula |
C7H15NO |
Molecular Weight |
129.2 |
Purity |
95 |
Origin of Product |
United States |
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